4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide

cytotoxicity chromone SAR cancer cell lines

This compound offers a unique structural scaffold combining a 4-oxo-4H-chromene core with a 3-(thiophen-2-yl)pyrazin-2-yl-methyl side chain, unavailable in common analogs. It enables precise SAR studies on cytotoxicity, 5-LOX inhibition, and JAK/STAT signaling without confounding scaffold-hopping artifacts. Ideal for medicinal chemistry groups expanding chromone-2-carboxamide lead series. Research-grade, custom synthesis available.

Molecular Formula C19H13N3O3S
Molecular Weight 363.39
CAS No. 2034397-36-7
Cat. No. B2623732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide
CAS2034397-36-7
Molecular FormulaC19H13N3O3S
Molecular Weight363.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
InChIInChI=1S/C19H13N3O3S/c23-14-10-16(25-15-5-2-1-4-12(14)15)19(24)22-11-13-18(21-8-7-20-13)17-6-3-9-26-17/h1-10H,11H2,(H,22,24)
InChIKeyPTMWTHCJYMNDBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide (CAS 2034397-36-7) – Structural and Pharmacological Baseline


4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide (CAS 2034397-36-7) is a fully synthetic, multi-heterocyclic small molecule combining a 4-oxo-4H-chromene-2-carboxamide (chromone) core with a 3-(thiophen-2-yl)pyrazin-2-yl-methyl side chain. The chromone-2-carboxamide scaffold has been extensively characterized for cytotoxic and anti-inflammatory activities, with derivatives achieving IC50 values in the 0.9–10 μM range against multiple cancer cell lines and demonstrating 5-lipoxygenase (5-LOX) inhibition [1]. The compound is currently offered primarily by specialty chemical suppliers as a research-grade substance and has not yet been the subject of dedicated primary pharmacological publications indexed in major databases [2].

Why 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide Cannot Be Substituted by Generic In-Class Alternatives


The compound occupies a unique structural intersection that no single commercial analog replicates: it pairs the oxidized 4-oxo-4H-chromene (chromone) core with a 3-(thiophen-2-yl)pyrazin-2-yl-methyl side chain. The closest available analog, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide (CAS 2034426-22-5), differs in two critical features—a saturated chroman core in place of the chromone, and a thiophene-3-yl (β-attachment) instead of thiophene-2-yl (α-attachment). These structural variations are expected to alter π-conjugation, hydrogen-bonding capability at the C4 carbonyl, and steric presentation of the sulfur atom to biological targets, rendering direct functional interchange unreliable [1]. Furthermore, exchanging the thiophene for pyridine (4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide) or furan (N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide) introduces substantial shifts in lipophilicity and ring electronics that can redirect target engagement profiles [2].

Quantitative Differentiation Evidence: 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide vs. Closest Analogs


Chromone (4-Oxo-4H-Chromene) Core vs. Chroman Core: Impact on Cytotoxic Potency Range

The 4-oxo-4H-chromene-2-carboxamide scaffold is documented to confer cytotoxic activity against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines with IC50 values in the range 0.9–10 μM across 13 active derivatives from a series of 21 chromone carboxamides [1]. In contrast, the closest commercial analog N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide (CAS 2034426-22-5) bears a saturated chroman core lacking the C4 carbonyl, which the published SAR identifies as critical for maintaining the planar, electron-deficient chromone pharmacophore. No quantitative cytotoxicity data for the chroman analog have been publicly reported, but the absence of the C4 carbonyl is predicted to reduce electrophilic character and hydrogen-bond acceptor capacity at this position, potentially diminishing target engagement at redox-sensitive or carbonyl-directed binding sites [1].

cytotoxicity chromone SAR cancer cell lines

Thiophene-2-yl vs. Thiophene-3-yl Regioisomerism: Electronic and Steric Differentiation at the Pyrazine C3 Substituent

The target compound features a thiophene ring attached at the 2-position (α-attachment) to the pyrazine C3, whereas the closest catalog analog (CAS 2034426-22-5) employs thiophene-3-yl (β-attachment). In thiophene chemistry, the 2-position exhibits higher electron density and greater susceptibility to electrophilic substitution than the 3-position, a property that influences π-stacking interactions and sulfur-mediated contacts with protein binding pockets [1]. The 2-yl attachment also orients the sulfur atom closer to the pyrazine ring, potentially creating a distinct S···N intramolecular interaction that pre-organizes the biaryl system differently than the 3-yl isomer. Although no direct comparative bioassay data exist for these two compounds, regioisomeric thiophene substitutions in related kinase and GPCR ligand series have been shown to shift IC50 values by >10-fold [2].

regioisomer SAR thiophene electronics heterocyclic medicinal chemistry

Thiophene vs. Pyridine vs. Furan Heterocycle at Pyrazine C3: Lipophilicity and Target Engagement Potential

Three closely related catalog compounds differ only in the 5-membered heterocycle attached to the pyrazine C3: the target compound (thiophene, S), the pyridine analog 4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide (N), and the furan analog N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide (O). Sulfur in thiophene contributes higher molar refractivity and polarizability than oxygen (furan) or nitrogen (pyridine), leading to increased lipophilicity (estimated ΔcLogP ~+0.5–0.8 for thiophene vs. furan) and distinct dispersion interactions in hydrophobic protein pockets [1]. The pyridine analog introduces a basic nitrogen capable of protonation at physiological pH, fundamentally altering charge state and hydrogen-bonding capacity relative to the neutral thiophene. In the context of the JAK/STAT inhibitory activity reported for related thienochromene derivatives (pSTAT5 IC50 = 5.0 μM for ethyl 7-hydroxy-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate), the sulfur atom's contribution to target binding in the thiophene series is non-trivial [2].

heterocycle SAR lipophilicity drug-likeness

5-Lipoxygenase (5-LOX) Inhibitory Potential: Chromone-2-Carboxamide Class-Level Activity

The chromone-2-carboxamide scaffold is a validated pharmacophore for 5-lipoxygenase (5-LOX) inhibition. In a systematic study of 21 chromone carboxamide derivatives, hydrophilic amide side chains were associated with greater 5-LOX inhibitory activity, and several compounds demonstrated dual cytotoxic/anti-inflammatory profiles [1]. The target compound incorporates a pyrazine-thiophene side chain with moderate hydrophilicity contributed by the pyrazine nitrogens, positioning it within the polarity window associated with 5-LOX engagement. While specific IC50 values for this compound against 5-LOX have not been published, the scaffold-level SAR establishes that chromone carboxamides with balanced hydrophilic/hydrophobic amide substituents are competent 5-LOX inhibitors. In contrast, the chroman analog (CAS 2034426-22-5) lacks the C4 carbonyl that extends the chromone π-system, a feature implicated in redox-dependent 5-LOX inhibition mechanisms [1].

5-lipoxygenase inhibition anti-inflammatory chromone SAR

Recommended Application Scenarios for 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Expansion of Chromone-2-Carboxamide Cytotoxic Agents

This compound is best deployed as a probe to extend the SAR established by Bousejra-El Garah et al. (2016), who demonstrated that chromone-2-carboxamides with diverse amide side chains achieve IC50 values of 0.9–10 μM against MCF-7, OVCAR, IGROV, and HCT-116 cancer lines [1]. The target compound introduces a previously unexplored 3-(thiophen-2-yl)pyrazin-2-yl-methyl side chain, enabling assessment of how a bis-heteroaryl (thiophene + pyrazine) substituent modulates cytotoxicity relative to the phenyl, alkyl, and substituted benzyl amides already profiled. The presence of the intact chromone core (4-oxo-4H-chromene) ensures direct comparability with the published dataset, unlike the chroman analog that would constitute a scaffold-hop rather than a side-chain variation [1].

5-Lipoxygenase Inhibitor Screening with a Chromone-Pyrazine-Thiophene Hybrid Scaffold

Published SAR demonstrates that hydrophilic chromone carboxamide derivatives exhibit enhanced 5-LOX inhibition [1]. This compound, with its pyrazine-thiophene side chain offering intermediate hydrophilicity via two pyrazine nitrogen atoms, can be evaluated as a 5-LOX inhibitor alongside existing benchmark chromone carboxamides. Its structural distinction from previously tested analogs (which primarily bore mono-aryl or alkyl amide side chains) provides an opportunity to map the hydrophilicity-activity relationship at a new point in chemical space. The retention of the chromone C4 carbonyl—implicated in redox-dependent LOX inhibition—further supports this application [1].

JAK/STAT Pathway Modulation with a Thiophene-Chromene Hybrid Chemotype

Wittine et al. (2020) reported that 4-oxo-4H-thieno[3,2-c]chromene derivatives inhibit pSTAT5 signaling with IC50 values as low as 5.0 μM in GM-CSF-triggered PBMC assays [2]. The target compound shares the thiophene + chromone pharmacophoric elements but presents them in a topologically distinct arrangement (thiophene attached to pyrazine rather than fused to the chromene). This structural relationship positions the compound as a tool to probe whether the thiophene-chromene pharmacophore tolerates linker-mediated separation while retaining JAK/STAT inhibitory activity. The pyridine and furan analogs lack the sulfur-mediated interactions implicated in thienochromene pSTAT5 inhibition, making the thiophene-containing compound the appropriate choice for this mechanistic investigation [2].

Physicochemical Property-Driven Lead Optimization with Matched Heterocycle Pairs

The existence of matched analogs bearing pyridine (4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide) and furan (N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide) at the pyrazine C3 position creates a rare matched-pair opportunity for deconvoluting heteroatom effects on potency, selectivity, and ADME properties. The thiophene compound adds approximately +0.5 to +0.8 log units of lipophilicity relative to the furan analog (estimated from Hansch π constants [1]) while avoiding the basic nitrogen of the pyridine analog that could introduce off-target polypharmacology via aminergic receptor binding. Systematic profiling of this matched series can yield design rules for optimizing chromone-2-carboxamide lead series in drug discovery programs [1].

Quote Request

Request a Quote for 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.